D-Glucitol trilaurate
Description
D-Glucitol trilaurate is a sorbitol-derived ester formed by the esterification of three hydroxyl groups on the D-glucitol (sorbitol) molecule with lauric acid (C12H24O2). Sorbitol, a sugar alcohol with the empirical formula C6H14O6 and molecular weight 182.17 g/mol, is a common excipient in pharmaceuticals and food due to its humectant and sweetening properties .
Sorbitol esters like trilaurate are nonionic surfactants, valued for their emulsifying, stabilizing, and solubilizing properties. They are used in food, cosmetics, and pharmaceuticals, where their hydrophile-lipophile balance (HLB) can be tuned by varying the degree of esterification .
Properties
CAS No. |
93918-32-2 |
|---|---|
Molecular Formula |
C42H80O9 |
Molecular Weight |
729.1 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-2,3-di(dodecanoyloxy)-4,5,6-trihydroxyhexyl] dodecanoate |
InChI |
InChI=1S/C42H80O9/c1-4-7-10-13-16-19-22-25-28-31-38(45)49-35-37(50-39(46)32-29-26-23-20-17-14-11-8-5-2)42(41(48)36(44)34-43)51-40(47)33-30-27-24-21-18-15-12-9-6-3/h36-37,41-44,48H,4-35H2,1-3H3/t36-,37+,41-,42-/m1/s1 |
InChI Key |
IEQRBSIMNUWJSO-JXWCMEKSSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucitol trilaurate is synthesized through the esterification of D-glucitol with lauric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where D-glucitol and lauric acid are combined in the presence of a catalyst. The reaction mixture is heated and stirred continuously to ensure complete esterification. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: D-Glucitol trilaurate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into D-glucitol and lauric acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: D-glucitol and lauric acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Scientific Research Applications
D-Glucitol trilaurate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and food products as an emulsifier and stabilizer.
Mechanism of Action
The mechanism of action of D-Glucitol trilaurate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it can interact with cell membranes and proteins, enhancing the solubility and stability of various compounds.
Molecular Targets and Pathways:
Cell Membranes: Interacts with lipid bilayers to enhance permeability.
Proteins: Stabilizes protein structures by preventing aggregation and denaturation.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Key Studies :
- Unresolved Questions :
- Exact CAS and ecotoxicological data for this compound remain undocumented in the provided evidence.
- Comparative biodegradation rates between sorbitol and glycerol esters require further investigation .
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